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Compound of Interest

Compound Name: TPT-260

Cat. No.: B15602430

In the landscape of modern oncology, the exploration of novel therapeutic targets is paramount.
This guide provides a comparative overview of TPT-260 and a class of epigenetic modulators,
the KAT6 inhibitors, within the context of cancer research. It is crucial to note at the outset that
TPT-260 and KAT®6 inhibitors represent fundamentally different therapeutic modalities with
distinct mechanisms of action and applications in disease treatment. Current research
overwhelmingly focuses on KAT6 inhibitors as a promising new class of anti-cancer agents,
while the therapeutic potential of TPT-260 has been primarily investigated in
neurodegenerative disorders. A separate investigational agent, THEO-260, is an oncolytic virus
under evaluation for ovarian cancer and is distinct from TPT-260.

TPT-260: A Retromer Chaperone for
Neurodegenerative Disease

TPT-260, also known as R55, is a small molecule that functions as a pharmacological
chaperone for the retromer complex.[1] The retromer complex is a crucial component of the
endosomal sorting machinery, responsible for the recycling of transmembrane proteins.[1]
Dysfunctional retromer activity has been implicated in the pathophysiology of
neurodegenerative conditions such as Alzheimer's disease.[2][3][4] TPT-260 has been shown
to stabilize the retromer complex, thereby rescuing endosomal trafficking defects and reducing
the production of pathogenic amyloid-f3 peptides in preclinical models of Alzheimer's disease.[3]
[4] To date, there is no scientific evidence from the available research to suggest that TPT-260
has been evaluated for efficacy in cancer models.
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THEO-260: An Oncolytic Virus for Ovarian Cancer

It is important to distinguish TPT-260 from THEO-260. THEO-260 is an oncolytic adenovirus
currently in Phase I/lla clinical trials for patients with platinum-resistant ovarian cancer.[5][6][7]
This therapeutic agent is designed to selectively replicate within and lyse cancer cells, while
also stimulating an anti-tumor immune response.[5][8] Preclinical studies have demonstrated
that THEO-260 can effectively kill ovarian cancer cells and cancer-associated fibroblasts.[6][9]
[10]

KATG6 Inhibitors: A Novel Frontier in Epigenetic
Cancer Therapy

Lysine Acetyltransferases (KATS) are a family of enzymes that play a critical role in regulating
gene expression through the acetylation of histone and non-histone proteins.[11] KAT6A and
KAT6B, in particular, have emerged as promising therapeutic targets in oncology.[12]
Dysregulation of KAT6 activity, often through gene amplification, is observed in various
cancers, including breast, lung, and ovarian cancer, and is associated with poorer clinical
outcomes.[11][13]

Inhibition of KAT6A/B has been shown to suppress the expression of key oncogenes, such as
the estrogen receptor (ER), and induce cancer cell senescence and apoptosis.[12] This has led
to the development of several small molecule KAT6 inhibitors, with some advancing into clinical
trials.

Mechanism of Action of KAT6 Inhibitors

KAT6A and KAT6B are components of large multiprotein complexes that are recruited to
specific gene promoters. Once there, they acetylate lysine residues on histone tails, leading to
a more open chromatin structure that facilitates gene transcription. By inhibiting the catalytic
activity of KAT6A/B, these inhibitors prevent histone acetylation, resulting in a condensed
chromatin state and the transcriptional repression of target genes involved in cell proliferation
and survival.
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Caption: Mechanism of action of KAT6 inhibitors in cancer cells.

Preclinical Efficacy of KAT6 Inhibitors
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Several KAT6 inhibitors have demonstrated potent anti-tumor activity in preclinical cancer
models. This is often assessed through in vitro cell proliferation assays and in vivo xenograft

studies.
In Vitro Potency of Select KAT6 Inhibitors
Compound Target Cell Line IC50 (nM) Reference
ER+/HER2-
ISM-5043 KAT6A/B Breast Cancer <10 [13]
Cells
OVCAR3 Data not
OP-3136 KAT6A/B . N [14]
(Ovarian) specified
ER+ Breast Data not
PF-07248144 KAT6A/B B [12][15]
Cancer Cells specified

vo Effi t - Inhibitors i t lel

. Tumor Growth
Compound Cancer Model Dosing L Reference
Inhibition (TGI)

ZR-75-1 CDX 0.3 - 10 mg/kg
ISM-5043 80 - 110% [13]
(Breast) g.d.
ER+/HER2- PDX 67.7% and
ISM-5043 3 and 10 mg/kg [13]
(Breast) 83.6%
OVCAR3 _
- Sustained tumor
OP-3136 Xenograft Not specified ) [14]
_ regression
(Ovarian)
ER+, HER2- - Potent antitumor
PF-07248144 Not specified o [12]
PDX (Breast) activity

Clinical Development of KAT6 Inhibitors

The promising preclinical data for KAT6 inhibitors has led to their evaluation in clinical trials,
particularly for patients with advanced solid tumors.
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Clinical Trial Data for PF-07248144

A Phase 1 study (NCT04606446) evaluated the safety and efficacy of PF-07248144, both as a
monotherapy and in combination with fulvestrant, in patients with heavily pretreated
ER+/HER2- metastatic breast cancer.[15][16][17]

o Median
Objective ]
Number of Progression-
Treatment Arm . Response . Reference
Patients (n) Free Survival
Rate (ORR)
(PFS)
PF-07248144 +
Fulvestrant 43 37.2% 10.7 months [12][18][19]
(5mg)
PF-07248144 +
Fulvestrant 29 24.1% 3.6 months [18]

(Img)

Common Treatment-Related Adverse Events (Any Grade): Dysgeusia, neutropenia, anemia.
[16][17]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research
findings. Below is a generalized workflow for evaluating the efficacy of a KAT6 inhibitor in a
preclinical setting.

Representative Experimental Workflow for Preclinical
Evaluation of a KAT6 Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602430?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

